molecular formula C7H5ClN4O2 B8674420 6-Chloro-4-methylamino-3-nitro-pyridine-2-carbonitrile

6-Chloro-4-methylamino-3-nitro-pyridine-2-carbonitrile

Cat. No. B8674420
M. Wt: 212.59 g/mol
InChI Key: CPPJTEVGUHCBOT-UHFFFAOYSA-N
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Patent
US08026236B2

Procedure details

Tin(II) chloride dihydrate (21 g) was added to a suspension of 6-chloro-4-methylamino-3-nitro-pyridine-2-carbonitrile (6.6 g) in ethanol (150 ml). The mixture was stirred at room temperature for 3 hours. To above red-brown coloured solution was then added ethyl acetate (1000 ml) and followed by 10% aqueous ammonium hydroxide (200 ml). The organic layer were seperated, the sticky solid pad was washed with ethyl acetate (5×200 ml). Combined organic layer was then washed with saturated sodium chloride aqueous solution (2×200 ml), dried over sodium sulphate, solvent removed to give a brown solid as expected product (5.7 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[N:12]=[C:11]([C:13]#[N:14])[C:10]([N+:15]([O-])=O)=[C:9]([NH:18][CH3:19])[CH:8]=1.C(OCC)(=O)C.[OH-].[NH4+]>C(O)C>[NH2:15][C:10]1[C:11]([C:13]#[N:14])=[N:12][C:7]([Cl:6])=[CH:8][C:9]=1[NH:18][CH3:19] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
6.6 g
Type
reactant
Smiles
ClC1=CC(=C(C(=N1)C#N)[N+](=O)[O-])NC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer were seperated
WASH
Type
WASH
Details
the sticky solid pad was washed with ethyl acetate (5×200 ml)
WASH
Type
WASH
Details
Combined organic layer was then washed with saturated sodium chloride aqueous solution (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate, solvent
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1NC)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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